2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenoxy group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenol reacts with a suitable halogenated precursor.
Coupling reactions: The final step usually involves coupling the oxadiazole intermediate with the fluorophenoxy and methoxyphenyl groups using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy and methoxyphenyl groups can enhance binding affinity and specificity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
- 2-(4-bromophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
- 2-(4-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide imparts unique properties such as increased metabolic stability and enhanced lipophilicity, which can improve its pharmacokinetic profile compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H20FN3O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C24H20FN3O4/c1-15(31-19-13-9-17(25)10-14-19)23(29)26-21-6-4-3-5-20(21)24-27-22(28-32-24)16-7-11-18(30-2)12-8-16/h3-15H,1-2H3,(H,26,29) |
InChI Key |
LHHOKOZMEFGVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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